

# YU142670: A Technical Guide to its Role in Phosphoinositide Metabolism

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## Compound of Interest

Compound Name: YU142670

Cat. No.: B15574990

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## Abstract

**YU142670** is a potent and selective small molecule inhibitor of the inositol polyphosphate 5-phosphatases OCRL (Oculocerebrorenal syndrome of Lowe) and INPP5B (Inositol polyphosphate-5-phosphatase B). These enzymes play a crucial role in phosphoinositide metabolism, primarily by hydrolyzing the 5-phosphate from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P<sub>2</sub>) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P<sub>3</sub>). By inhibiting OCRL and INPP5B, **YU142670** leads to an accumulation of PI(4,5)P<sub>2</sub> at the plasma membrane, thereby modulating a variety of cellular processes including actin cytoskeleton dynamics, membrane trafficking, and autophagy. This technical guide provides a comprehensive overview of **YU142670**, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its effects on phosphoinositide signaling pathways.

## Introduction to Phosphoinositide Metabolism and the Role of 5-Phosphatases

Phosphoinositides are a class of minor phospholipids that are critical signaling molecules in eukaryotic cells. The phosphorylation and dephosphorylation of the inositol headgroup of phosphatidylinositol (PI) at the 3, 4, and 5 positions generate a variety of phosphoinositide species, each with distinct subcellular localizations and effector proteins. The spatial and

temporal regulation of phosphoinositide levels is tightly controlled by a suite of kinases and phosphatases.

Inositol polyphosphate 5-phosphatases are a family of enzymes that specifically hydrolyze the 5-phosphate from the inositol ring of their substrates. Two prominent members of this family are OCRL and its close homolog INPP5B. These enzymes primarily convert PI(4,5)P<sub>2</sub> to phosphatidylinositol 4-phosphate (PI4P), thereby regulating the cellular levels of PI(4,5)P<sub>2</sub>. Dysregulation of OCRL activity is associated with the rare X-linked genetic disorder, Lowe syndrome, and Dent disease 2, highlighting its importance in cellular function.

## YU142670: A Selective Inhibitor of OCRL and INPP5B

**YU142670** has been identified as a selective inhibitor of both OCRL and INPP5B. It directly targets the catalytic domain of these enzymes, leading to a competitive inhibition of their phosphatase activity. This selectivity profile makes **YU142670** a valuable tool for studying the specific roles of OCRL and INPP5B in cellular processes and a potential starting point for the development of therapeutics targeting phosphoinositide metabolism.

### Quantitative Data

The inhibitory activity and binding affinity of **YU142670** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Enzyme       | Substrate             | IC <sub>50</sub> (μM) | Reference |
|--------------|-----------------------|-----------------------|-----------|
| OCRL1/INPP5F | PI(4,5)P <sub>2</sub> | 0.71                  | [1]       |
| OCRL2/INPP5B | PI(4,5)P <sub>2</sub> | 1.78                  | [1]       |
| OCRL2/INPP5B | PI3P                  | 0.53                  | [1]       |

| Protein                   | Ligand   | Association Constant (K <sub>a</sub> ) (M <sup>-1</sup> ) | Reference |
|---------------------------|----------|---|-----------|
| INPP5B (catalytic domain) | YU142670 | $2.35 \times 10^5 \pm 8.744 \times 10^4$                  | [2]       |

## Selectivity Profile

**YU142670** exhibits high selectivity for OCRL and INPP5B. It has been shown to have no significant inhibitory activity against other related phosphatases at concentrations where it potently inhibits OCRL and INPP5B.

Table 2: Selectivity Profile of **YU142670**

| Enzyme                      | Effect    | Reference           |
|-----------------------------|-----------|---------------------|
| INPP5A                      | No effect | <a href="#">[1]</a> |
| INPP5E                      | No effect | <a href="#">[1]</a> |
| PTEN                        | No effect | <a href="#">[1]</a> |
| SHP1                        | No effect | <a href="#">[1]</a> |
| Shrimp Alkaline Phosphatase | No effect | <a href="#">[1]</a> |
| Sphingomyelinase            | No effect | <a href="#">[1]</a> |
| SYNJ1                       | No effect | <a href="#">[1]</a> |

## Mechanism of Action and Cellular Effects

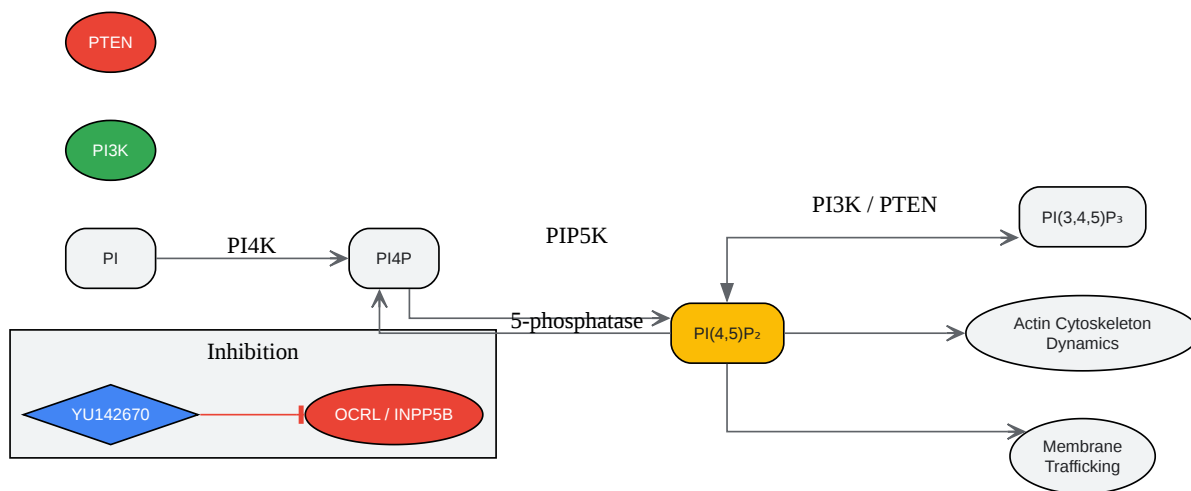
By inhibiting OCRL and INPP5B, **YU142670** disrupts the normal hydrolysis of PI(4,5)P<sub>2</sub>, leading to its accumulation at the plasma membrane. This is evidenced by an increased PI(4,5)P<sub>2</sub>/PI4P ratio in cells treated with the compound.[\[2\]](#) The elevated levels of PI(4,5)P<sub>2</sub> have several downstream consequences:

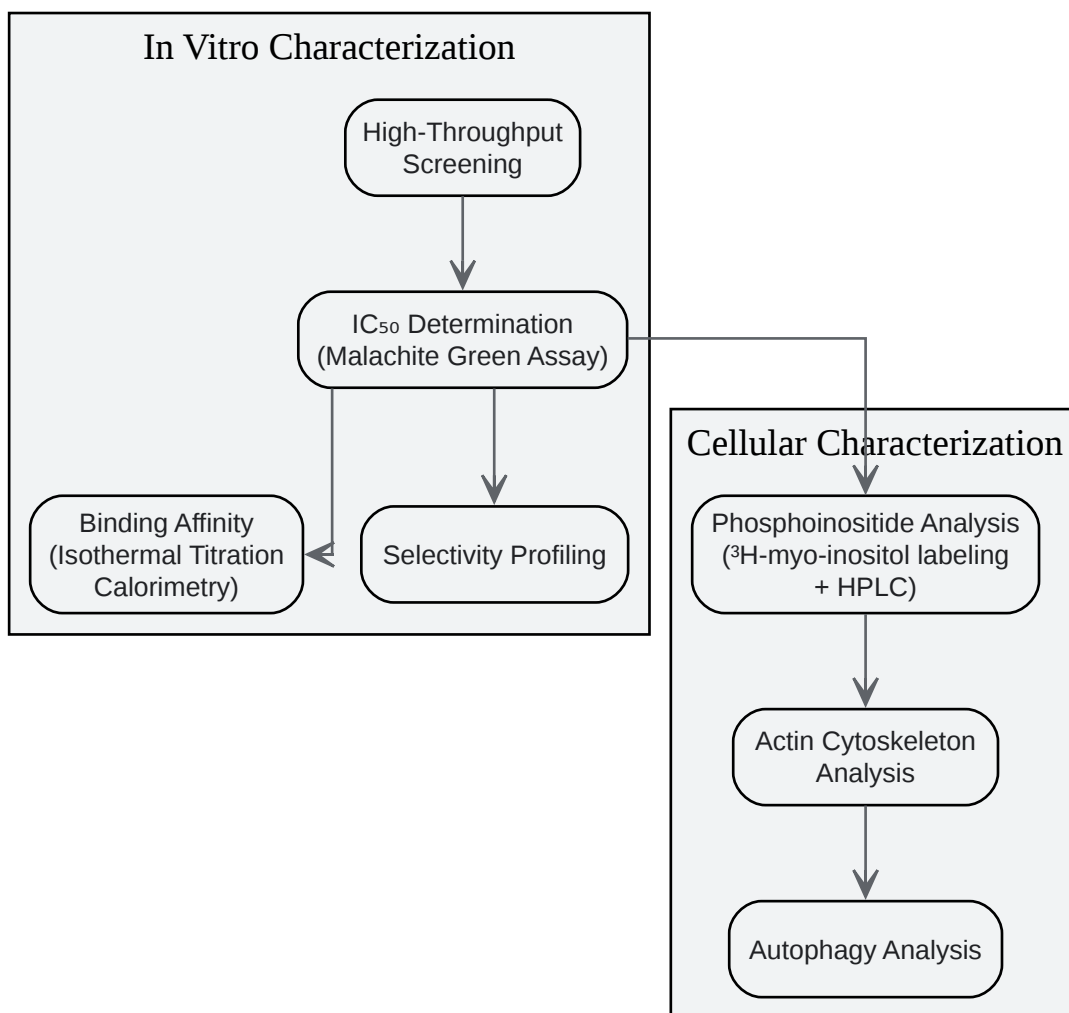
- **Actin Cytoskeleton Remodeling:** PI(4,5)P<sub>2</sub> is a key regulator of the actin cytoskeleton. Increased levels of PI(4,5)P<sub>2</sub> promote actin nucleation and the formation of membrane ruffles.[\[1\]](#)
- **Autophagy:** **YU142670** treatment leads to an accumulation of autophagosomes, suggesting a role for OCRL and PI(4,5)P<sub>2</sub> metabolism in the regulation of autophagosome-lysosome fusion.[\[1\]](#)

# Signaling Pathways and Experimental Workflows

## Phosphoinositide Metabolism Pathway

The following diagram illustrates the core phosphoinositide metabolism pathway, highlighting the central role of PI(4,5)P<sub>2</sub> and the points of intervention by OCRL/INPP5B and their inhibitor, **YU142670**.





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## References

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